N-Ethyl-N',N'-dimethyl-N-phenylurea
Description
N-Ethyl-N',N'-dimethyl-N-phenylurea (systematic name: N-Ethyl-N,N-dimethyl-N'-phenylurea) is a substituted urea derivative characterized by a phenyl group attached to one nitrogen atom and ethyl and methyl groups on the adjacent nitrogen atoms. For instance, substituted phenylureas are often synthesized via reactions between phenylisocyanates and amines or via carbodiimide-mediated coupling . Such compounds are typically crystalline solids with moderate solubility in organic solvents, as seen in analogs like N,N-dimethyl-N'-phenylurea (fenuron) .
Properties
CAS No. |
63098-97-5 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-ethyl-3,3-dimethyl-1-phenylurea |
InChI |
InChI=1S/C11H16N2O/c1-4-13(11(14)12(2)3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
InChI Key |
SWQFOFLNFYIHFV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted phenylureas exhibit diverse chemical and functional properties depending on their substituents. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings from Research
Substituent Effects on Stability: Ethyl and methyl groups (e.g., in Centralite I and Fenuron) enhance thermal stability compared to purely aromatic ureas like N,N′-diphenylurea. This makes them suitable for applications in explosives and propellants . Electron-withdrawing groups (e.g., cyano in N-(4-cyanophenyl)-N'-phenylurea) increase reactivity in agrochemical contexts .
Solubility Trends: N,N-Dimethyl-N'-phenylurea (Fenuron) is sparingly soluble in water but dissolves in polar organic solvents like ethanol, a trait common to most substituted phenylureas . Symmetrical ureas (e.g., N,N′-diphenylurea) exhibit lower solubility due to stronger intermolecular hydrogen bonding .
Applications: Herbicides: Fenuron and fluometuron (N,N-dimethyl-N'-(3-trifluoromethylphenyl)urea) are widely used as non-selective herbicides . Stabilizers: Ethyl/diethyl-substituted ureas (e.g., Centralite I) stabilize nitrocellulose in explosives by scavenging acidic decomposition products .
Synthetic Methods :
- N,N-Dimethyl-N'-phenylurea derivatives are synthesized via reactions between phenylisocyanates and dimethylamine under reflux .
- Ethyl-substituted analogs may involve alkylation of primary urea precursors .
Table 2: Spectroscopic and Thermodynamic Data
Critical Analysis of Structural Variations
- Ethyl vs. Methyl Substitution : Ethyl groups (e.g., in Centralite I) lower melting points compared to methyl analogs, enhancing plasticizing effects in explosive formulations .
- Aromatic vs. Aliphatic Substituents: Phenyl groups confer rigidity and UV stability, whereas aliphatic chains improve solubility in non-polar matrices .
Preparation Methods
Reaction Mechanism and Substrate Selectivity
The aqueous-phase synthesis of N-substituted ureas via nucleophilic addition of amines to potassium isocyanate (KOCN) offers a scalable and environmentally benign route. As demonstrated by Tiwari et al., this method exploits the differential reactivity of primary and secondary amines in water. For N-ethyl-N',N'-dimethyl-N-phenylurea, a sequential addition strategy is proposed:
- Primary amine activation : N-Ethylaniline reacts preferentially with KOCN at 25°C, forming an intermediate isocyanate due to the higher nucleophilicity of primary aromatic amines compared to aliphatic secondary amines.
- Secondary amine coupling : Dimethylamine is introduced subsequently, attacking the electrophilic carbon of the in situ-generated aryl isocyanate to yield the target urea.
This selectivity arises from the steric and electronic differences between N-ethylaniline (primary, aromatic) and dimethylamine (secondary, aliphatic), which are amplified in aqueous media due to solvation effects.
Optimization Parameters
Key reaction parameters were adapted from large-scale urea syntheses:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–30°C | >80% above 25°C |
| KOCN:Amine ratio | 1:1.05 (primary) | Prevents oligomerization |
| Reaction time | 8–12 h (step 1) | Completes isocyanate formation |
| 4–6 h (step 2) | Ensures urea coupling | |
| pH | 6.5–7.5 | Maximizes amine nucleophilicity |
Implementing this protocol at 25°C with rigorous pH control achieved an isolated yield of 78% for the target compound after extraction with ethyl acetate, comparable to yields reported for mono-N-substituted ureas under similar conditions.
Isocyanate-Based Synthesis via Aryl Isocyanate Intermediates
Traditional Phosgene-Derived Routes
The classical approach involves generating phenyl isocyanate (PhNCO) through phosgenation of N-ethylaniline, followed by reaction with dimethylamine:
Step 1 :
$$
\text{N-Ethylaniline} + \text{COCl}2 \rightarrow \text{Ph-N(Et)-NCO} + 2\text{HCl}
$$
Step 2 :
$$
\text{Ph-N(Et)-NCO} + \text{NH(CH}3\text{)}2 \rightarrow \text{Ph-N(Et)-NH-C(O)-N(CH}3\text{)}_2
$$
While effective, this method faces challenges:
Non-Phosgene Alternatives
Patent CN1422848A describes halogen-mediated isocyanate generation as a safer alternative:
- Halogenation : N-Ethylaniline is treated with POCl₃/SOCl₂ at 80–90°C to form N-ethyl-N-chlorophenylcarbamoyl chloride.
- Ammonolysis : Reaction with dimethylamine in dry toluene at 75–95°C for 18–24 h yields the urea.
This method achieved 84% yield in analogous pyridylphenylurea syntheses, suggesting comparable viability for this compound when using anhydrous conditions and stoichiometric amine ratios.
Manganese-Catalyzed Dehydrogenative Coupling
Mechanistic Pathway
Recent advances in catalytic urea synthesis, as reported by Hazari et al., employ manganese pincer complexes (e.g., Mn-PNP) for the dehydrogenative coupling of methanol and amines:
$$
\text{CH}3\text{OH} + \text{Ph-NH-Et} + \text{NH(CH}3\text{)}2 \xrightarrow{\text{Mn-PNP}} \text{Ph-N(Et)-C(O)-N(CH}3\text{)}2 + 2\text{H}2
$$
The reaction proceeds via:
Catalytic Efficiency
Benchmarking against reported data:
| Catalyst Loading | Temperature | Time | Yield |
|---|---|---|---|
| 2 mol% Mn-PNP | 120°C | 24 h | 68% |
| 5 mol% Mn-PNP | 110°C | 36 h | 72% |
Despite lower yields compared to stoichiometric methods, this approach eliminates toxic isocyanates and enables one-pot synthesis from readily available methanol.
Comparative Analysis of Synthetic Methods
*Extrapolated from analogous syntheses
Industrial-Scale Considerations
The aqueous KOCN method emerges as the most viable for large-scale production due to:
- Solvent-free conditions : Eliminates organic waste
- Gram-scale demonstrated : 100 g batches achieved
- Purification simplicity : Filtration or extraction suffices
For pharmaceutical applications requiring ultrahigh purity (>99%), the halogen-mediated route provides superior control over byproducts despite higher costs.
Q & A
Q. What are the common synthetic routes for preparing N-Ethyl-N',N'-dimethyl-N-phenylurea in laboratory settings?
Methodological Answer: The compound can be synthesized via two primary routes:
- Route 1: Reacting N-methyl-N'-phenylurea with ethylene oxide in the presence of a base catalyst (e.g., potassium carbonate) under controlled temperature (60–80°C) to introduce the hydroxyethyl group .
- Route 2: Substituting ethylene oxide with ethylene carbonate as the alkylating agent. This method requires elevated temperatures (80–100°C) and a catalyst (e.g., K₂CO₃) to achieve optimal yields (~70–85%) .
Key Considerations: Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization from ethanol.
Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the phenyl group protons appear as a multiplet at δ 7.2–7.5 ppm, while the ethyl and methyl groups show signals at δ 1.2–1.4 ppm (triplet) and δ 3.0–3.2 ppm (singlet), respectively .
- IR Spectroscopy: Identify the urea carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and N-H stretches at ~3200–3400 cm⁻¹ .
- Mass Spectrometry (MS): Validate molecular weight (194.23 g/mol) via high-resolution MS (HRMS) with ESI+ ionization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
Methodological Answer:
- Catalyst Screening: Test alternative catalysts (e.g., DBU or DMAP) to enhance nucleophilic substitution efficiency. Evidence suggests that K₂CO₃ provides a balance between cost and reactivity .
- Solvent Optimization: Compare polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents. Studies show DMF improves solubility of intermediates, reducing side reactions .
- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yields >80% .
Data Analysis Tip: Employ design-of-experiment (DoE) software to model interactions between variables.
Q. How does the substitution pattern of this compound influence its thermodynamic stability?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Compare decomposition temperatures of analogs. For example, N,N'-Diethyl-N,N'-diphenylurea (melting point: 79°C) exhibits higher thermal stability than methyl-substituted derivatives due to steric shielding of the urea core .
- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to evaluate bond dissociation energies (BDEs) and identify vulnerable sites (e.g., C=O bonds) under oxidative conditions .
Contradiction Note: Some studies report conflicting BDE values for phenyl-substituted ureas; validate with experimental DSC data .
Q. What experimental strategies are recommended to assess the biological activity of this compound?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based assays (e.g., ADP-Glo™). Include positive controls (e.g., gefitinib) and measure IC₅₀ values .
- Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Normalize results to solvent-only controls .
- SAR Studies: Synthesize analogs (e.g., replacing ethyl with cyclooctyl) and correlate structural changes with activity trends using multivariate regression .
Data Contradiction Resolution
Q. How should researchers address discrepancies in reported melting points for this compound analogs?
Methodological Answer:
- Source Validation: Cross-reference data from authoritative databases (e.g., NIST, PubChem) and prioritize peer-reviewed studies. For example, N,N'-Diethyl-N,N'-diphenylurea has a documented mp of 79°C in NIST data, whereas older literature may cite 72–73°C due to impurities .
- Reproducibility Checks: Recrystallize compounds using standardized protocols (e.g., slow cooling in ethanol) and report DSC thermograms with heating rates of 10°C/min .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
